molecular formula C5H9N3 B176705 1,5-dimethyl-1H-pyrazol-4-amine CAS No. 121983-36-6

1,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B176705
M. Wt: 111.15 g/mol
InChI Key: JKSYHPUINDBWRF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3. It has a molecular weight of 111.15 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, has been a subject of interest in recent years . One common method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . Another approach involves the cyclocondensation reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazol-4-amine is characterized by a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 .


Chemical Reactions Analysis

Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, have been found to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride .


Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-pyrazol-4-amine is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 300.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

1. Organic and Medicinal Synthesis

  • Application : 5-Amino-pyrazoles, a class of compounds similar to 1,5-dimethyl-1H-pyrazol-4-amine, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
  • Methods : These compounds are synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results : The synthesized compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

2. Antileishmanial and Antimalarial Activities

  • Application : Pyrazole-bearing compounds, including hydrazine-coupled pyrazoles, have shown potent antileishmanial and antimalarial activities .
  • Methods : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

3. Suzuki Coupling

  • Application : 1-Boc-pyrazole-4-boronic acid pinacol ester, a pyrazole derivative, is used as a reagent for Suzuki Coupling .
  • Methods : The specific methods of application or experimental procedures for this use are not provided in the source .
  • Results : The specific results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

The synthesis and study of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, continue to be an active area of research due to their diverse applications in biological, physical-chemical, material science, and industrial fields . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

1,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSYHPUINDBWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341542
Record name 1,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazol-4-amine

CAS RN

121983-36-6
Record name 1,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org

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